
ChlorpromazineN-OxideMaleicAcidSalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ChlorpromazineN-OxideMaleicAcidSalt is a derivative of chlorpromazine, a well-known antipsychotic medication. Chlorpromazine itself is a phenothiazine antipsychotic used to treat various psychiatric disorders, including schizophrenia and bipolar disorder . The compound this compound is formed by the oxidation of chlorpromazine and subsequent reaction with maleic acid, resulting in a salt form that may have unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ChlorpromazineN-OxideMaleicAcidSalt typically involves the oxidation of chlorpromazine. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide derivative. Once the N-oxide is formed, it is reacted with maleic acid to form the maleic acid salt. The reaction conditions for this step include maintaining a specific pH and temperature to ensure the complete formation of the salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
ChlorpromazineN-OxideMaleicAcidSalt undergoes various chemical reactions, including:
Oxidation: The initial formation of the N-oxide derivative from chlorpromazine.
Reduction: The N-oxide can be reduced back to chlorpromazine under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the phenothiazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: ChlorpromazineN-Oxide.
Reduction: Chlorpromazine.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
ChlorpromazineN-OxideMaleicAcidSalt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation-reduction reactions.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying oxidative stress.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an anti-inflammatory agent.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
The mechanism of action of ChlorpromazineN-OxideMaleicAcidSalt involves its interaction with various molecular targets. As an N-oxide derivative of chlorpromazine, it is believed to exert its effects through similar pathways, including:
Dopamine Receptors: Acts as an antagonist at dopamine receptors, particularly D2 receptors, which are involved in the regulation of mood and behavior.
Serotonin Receptors: May also interact with serotonin receptors, contributing to its anxiolytic and antidepressant effects.
Oxidative Stress Pathways: The N-oxide group may influence oxidative stress pathways, potentially providing neuroprotective effects.
Comparison with Similar Compounds
ChlorpromazineN-OxideMaleicAcidSalt can be compared with other similar compounds, such as:
Chlorpromazine: The parent compound, primarily used as an antipsychotic.
Thioridazine: Another phenothiazine antipsychotic with similar therapeutic effects but different side effect profiles.
Fluphenazine: A more potent phenothiazine derivative with a longer duration of action.
Uniqueness
This compound is unique due to its N-oxide group, which may confer additional pharmacological properties and potential therapeutic benefits. Its formation as a maleic acid salt also enhances its solubility and stability, making it a valuable compound for research and potential clinical applications .
Properties
Molecular Formula |
C21H23ClN2O5S |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide |
InChI |
InChI=1S/C17H19ClN2OS.C4H4O4/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)22-17-9-8-13(18)12-15(17)19;5-3(6)1-2-4(7)8/h3-4,6-9,12H,5,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
GYYYKWIEAVRKDQ-WLHGVMLRSA-N |
Isomeric SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-].C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-].C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B12310985.png)
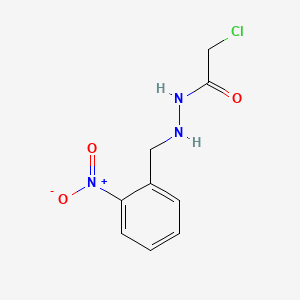
![Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B12311000.png)
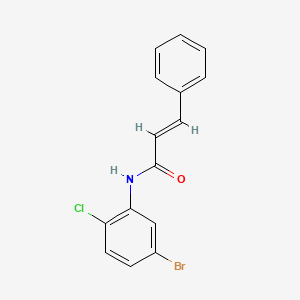
![[4-(Difluoromethyl)oxan-4-yl]methanol](/img/structure/B12311005.png)
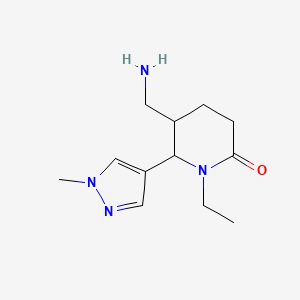
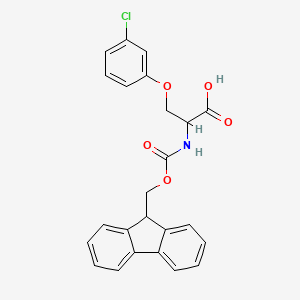
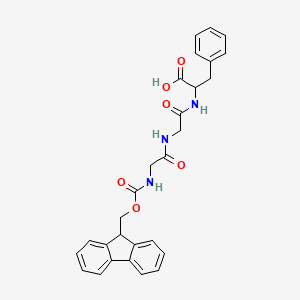
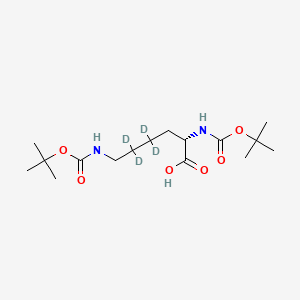
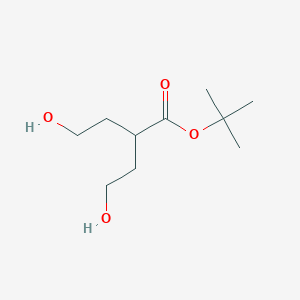
![3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol](/img/structure/B12311052.png)


![1-[4-(Hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12311085.png)
